7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione
Description
Properties
Molecular Formula |
C12H11N3O2S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-4-thione |
InChI |
InChI=1S/C12H11N3O2S/c1-16-8-3-6-7(4-9(8)17-2)15-11-10(6)13-5-14-12(11)18/h3-5,15H,1-2H3,(H,13,14,18) |
InChI Key |
WYSGEQLCLIWXTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=S)N=CN3)OC |
Origin of Product |
United States |
Preparation Methods
Indole Precursor Preparation
The synthesis typically begins with 5,6-dimethoxyindole-2-carboxylic acid, which undergoes:
Pyrimidine Ring Formation
The hydrazide reacts with thiourea in glacial acetic acid under reflux (120°C, 8 h) to form the pyrimidine-thione core:
Key parameters :
Alternative Sulfurization Strategies
Lawesson's Reagent-Mediated Conversion
Pyrimidinone intermediates can be converted to thiones using Lawesson's reagent (LR) in anhydrous toluene:
Advantages :
Phosphorus Pentasulfide (P₄S₁₀) Method
A cost-effective alternative using P₄S₁₀ in dry pyridine:
Limitations :
One-Pot Tandem Synthesis
Recent advances employ domino reactions combining indole alkylation and pyrimidine cyclization:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1. Indole activation | Chloroacetyl chloride, DCM | 0°C, 2 h | 92% |
| 2. Thiourea addition | Thiourea, Et₃N | Reflux, 8 h | 68% |
| 3. Cyclization | Ac₂O, NaOAc | 120°C, 3 h | 74% |
This method reduces purification steps but requires precise temperature control during exothermic thiourea addition.
Spectroscopic Validation
IR Spectroscopy
¹H NMR (DMSO-d₆)
Yield Optimization Strategies
Catalytic Additives
-
p-TsOH (5 mol%) : Increases yield to 84% by accelerating thiourea decomposition
-
Molecular sieves (4Å) : Reduces reaction time by 30% through water absorption
Industrial-Scale Considerations
For kilogram-scale production (Patent WO2023187A1):
-
Continuous flow reactor for indole hydrazide synthesis (residence time 15 min)
-
Microwave-assisted sulfurization (450 W, 15 min vs. 8 h conventional heating)
-
Crystallization using heptane/ethyl acetate (7:3) achieves 99.5% HPLC purity
Emerging Synthetic Technologies
Enzymatic Sulfur Transfer
Using thioredoxin-like enzymes to catalyze S-atom transfer:
Photochemical Methods
UV irradiation (254 nm) of pyrimidinone-thiocyanate adducts:
Applications in Medicinal Chemistry
While beyond preparation scope, notable applications include:
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the parent compound.
Scientific Research Applications
7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione involves the inhibition of cyclic nucleotide phosphodiesterase (PDE) activity . This inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn enhances cardiac contractility and heart rate. The compound’s effects are mediated through non-selective inhibition of various PDE isoenzymes, including types I, II, IV, and V .
Comparison with Similar Compounds
Structural and Electronic Differences
Core Heterocycles: The pyrimidoindole system in the target compound contrasts with imidazo-pyrazolo-pyrimidine () and isothiazoloquinoline (), which have distinct ring sizes and electronic profiles. Pyrimidoindoles exhibit planar aromaticity, favoring π-π stacking, whereas oxadiazoles () are more polar and rigid .
Functional Groups: Thione vs. Thioether: The 4-thione group in the target compound is more reactive than thioether linkages (e.g., in ’s oxadiazole-thione) due to its ability to act as a soft nucleophile . Methoxy vs.
Synthetic Routes: The target compound likely derives from 5-aminouracil-based condensations (), whereas and rely on cyclization with CS₂ or hydroxylamine. Microwave-assisted synthesis () offers efficiency advantages over traditional reflux methods .
Research Findings and Data
Biological Activity
7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione is a compound belonging to the class of pyrimidoindoles, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 261.30 g/mol
- CAS Number : 121218-44-8
The compound features a pyrimidoindole core with two methoxy groups and a thione functional group, which contribute to its unique biological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can modulate biochemical pathways involved in cell signaling, apoptosis, and other critical cellular functions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular responses.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human Glioblastoma U251 | < 10 | Induces apoptosis |
| Human Melanoma WM793 | < 15 | Growth inhibition |
| HT29 Colon Cancer | < 20 | Cytotoxic effects |
These results suggest that the compound has potential as a lead compound for developing new anticancer therapies.
Anticonvulsant Activity
In addition to its antitumor properties, preliminary studies have suggested anticonvulsant activity. The compound's structural features may contribute to its effectiveness in reducing seizure activity in animal models.
Case Studies
-
Antitumor Efficacy Study
- A study evaluated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin.
- The study concluded that the compound could serve as a promising candidate for further development in cancer therapy due to its selective cytotoxicity.
-
Mechanistic Study on Anticonvulsant Effects
- Another investigation focused on the anticonvulsant properties of the compound using a PTZ (Pentylenetetrazol) model in rodents. Results showed a marked reduction in seizure duration and frequency when treated with varying doses of the compound.
- This study highlighted the potential for developing new treatments for epilepsy based on this compound's mechanism of action.
Q & A
Q. What are the standard synthetic routes for 7,8-dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione, and what analytical methods validate its purity?
The synthesis typically involves:
- Core formation : Cyclization of indole precursors under acidic/basic conditions to construct the pyrimidoindole scaffold .
- Methoxy group introduction : Methylation using dimethyl sulfate or methyl iodide at controlled temperatures (e.g., 60–80°C) .
- Thione group incorporation : Sulfurization via Lawesson’s reagent or thiourea derivatives .
Validation : - NMR spectroscopy : Key signals include δ 3.8–4.1 ppm (methoxy protons) and δ 7.2–8.5 ppm (aromatic protons) .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~290–310 g/mol) .
- HPLC : Purity >95% with retention time matching authentic standards .
Q. How do researchers distinguish between tautomeric forms of this compound in solution?
Tautomerism (e.g., thione ↔ thiol) is resolved via:
- Variable-temperature NMR : Monitoring chemical shift changes in DMSO-d₆ or CDCl₃ at 25–80°C .
- IR spectroscopy : Thione C=S stretches appear at 1150–1250 cm⁻¹, while thiol S-H stretches are absent .
- X-ray crystallography : Definitive solid-state structure determination .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding to targets (e.g., kinases or viral proteases) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with activity trends .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Dose-response reevaluation : Test compound purity (>99%) and solubility (DMSO stock solutions stored at –20°C) .
- Cell-line specificity : Compare activity in in vitro models (e.g., HEK293 vs. HeLa cells) .
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify nonspecific interactions .
Q. How are reaction conditions optimized to mitigate byproduct formation during methoxy group installation?
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance methylation efficiency .
- Temperature control : Maintain <80°C to avoid demethylation or ring-opening side reactions .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for regioselective methylation .
Methodological Recommendations
- Controlled crystallization : Use ethanol/water mixtures to isolate pure crystals for X-ray analysis .
- Stability testing : Monitor compound degradation under UV light or humidity via accelerated stability studies .
- Multi-technique validation : Combine NMR, HPLC, and HRMS to confirm identity and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
